4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Overview
Description
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, hydroxy group, methoxybenzenesulfonyl group, and dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps. One common method includes the condensation of aniline derivatives with benzoyl chloride in aqueous media. Another approach involves reacting hydroxyaniline with different alkyl halides under reflux conditions in the presence of sodium ethoxide and ethanol as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The methoxybenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the chloro group may produce hydrocarbons.
Scientific Research Applications
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxybenzenesulfonyl groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The chloro group may participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxybenzenesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research.
Properties
IUPAC Name |
4-chloro-N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-13-14(2)21(25)20(30(27,28)18-10-8-17(29-3)9-11-18)12-19(13)24-22(26)15-4-6-16(23)7-5-15/h4-12,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLRAFHPYAORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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